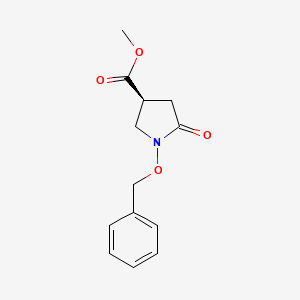
Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a benzyloxy group, a carboxylate ester, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Esterification: The carboxylate ester is formed through an esterification reaction between the carboxylic acid and methanol in the presence of an acid catalyst.
Oxidation: The ketone functional group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions and minimize by-product formation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
科学研究应用
Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the carboxylate ester and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl (S)-1-(benzyloxy)-5-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Methyl (S)-1-(benzyloxy)-5-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a ketone.
Methyl (S)-1-(benzyloxy)-5-methylpyrrolidine-3-carboxylate: Substituted with a methyl group instead of a ketone.
Uniqueness
Methyl (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the benzyloxy group and the ketone makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
methyl (3S)-5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChI 键 |
JTRONHHYSBFOHW-NSHDSACASA-N |
手性 SMILES |
COC(=O)[C@H]1CC(=O)N(C1)OCC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















